molecular formula C11H7Cl2N3O3S B11290924 Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11290924
M. Wt: 332.2 g/mol
InChI Key: XVCGCXVAIMLWNW-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-5-carboxylate
  • Methyl 5-[(3,4-dimethoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both the dichlorobenzoyl and thiadiazole moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7Cl2N3O3S

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 5-[(3,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)5-2-3-6(12)7(13)4-5/h2-4H,1H3,(H,14,17)

InChI Key

XVCGCXVAIMLWNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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